Boc-arg(mbs)-OH

描述

Boc-arg(mbs)-OH, also known as Nα-(tert-Butoxycarbonyl)-L-arginine, is a chemical compound with the molecular formula C18H28N4O7S and a molecular weight of 444.5 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The Boc-arg(mbs)-OH molecule contains a total of 58 bonds. These include 30 non-H bonds, 11 multiple bonds, 12 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 guanidine derivative, 1 aliphatic primary amine, 1 hydroxyl group, and 1 aromatic ether .科学研究应用

染料污染物的吸附和解吸:改性 Bi2O2CO3 (m-BOC) 纳米片已被用于通过暗吸附和光解吸智能去除亚甲基蓝 (MB) 等染料污染物。这种方法为染料污染水体的修复和化学工程中的智能分离提供了一种有前景的界面工程策略 (Liu et al., 2020)。

光催化解毒:Fe2O3@BOC 异质结已被开发用于在可见光照射下有效光催化解毒有毒金属和染料。这些异质结对致癌 Cr(VI) 还原为无毒 Cr(III) 和有毒染料 MB 降解表现出优异的光催化活性 (Kar et al., 2019)。

肌原纤维结合丝氨酸蛋白酶:已经纯化和表征了来自鲤鱼肌肉的肌原纤维结合丝氨酸蛋白酶 (MBP)。该酶水解 Boc-Phe-Ser-Arg-MCA 等底物,其活性受盐浓度影响。该酶是一种胰蛋白酶型丝氨酸蛋白酶 (Osatomi et al., 1997)。

高级废水处理:已经探索了微波催化氧化 (MCO) 和 MBBR 工艺的集成,用于生物预处理的 Lurgi 煤气化废水的深度处理。该工艺显示出去除各种污染物的效率 (Xu et al., 2017)。

荧光精氨酸衍生物:已经制备和研究了一种荧光精氨酸衍生物 Boc-Arg(Nap)-OH。其 pKa 和质子化状态已被表征,为其在肽合成和生物成像中的潜在应用提供了见解 (Marshall et al., 2019)。

含精氨酸衍生物的有机锡(IV)配合物:已经合成了含有 L-精氨酸和 Nα-t-Boc-L-精氨酸的有机锡(IV)配合物,并研究了它们的结构和对人 HT29 结直肠癌细胞的细胞毒活性。这些配合物表现出显着的细胞毒活性,表明在癌症治疗中具有潜力 (Girasolo et al., 2010)。

分子信标的生物分析和生物医学应用:分子信标 (MB) 已被开发用于各种生物分析和生物医学应用,包括生物传感、生物成像和治疗。这些探针可以通过杂交或识别触发的构象变化来报告特定靶标的存在 (Zheng et al., 2015)。

Phe-Gly 类似物的合成:已经合成了对映纯的杂环 Boc 保护的 Phe-Gly 二肽类似物,并评估了它们的生物活性。这些类似物已被用作生物活性肽中的替代物,显示出设计假肽的潜力 (Borg et al., 1999)。

脑芯片技术的电生理学工具:脑芯片 (BoC) 生物技术将芯片实验室和细胞生物学相结合,已开发用于神经科学中的生物医学和药物研究。使用这项技术,电生理学技术对于研究健康和疾病中的大脑活动至关重要 (Forró et al., 2021)。

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

作用机制

Target of Action

Boc-Arg(Mbs)-OH is a modified form of the amino acid arginine, which is often used in peptide synthesis . The primary targets of Boc-Arg(Mbs)-OH are likely to be proteins or enzymes that interact with arginine residues. For instance, it has been found that similar compounds, such as Boc-Arg-Val-Arg-Arg-AMC, are efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease .

Mode of Action

The mode of action of Boc-Arg(Mbs)-OH involves its interaction with its target proteins or enzymes. The compound’s Boc (tert-butoxycarbonyl) group protects the arginine residue during peptide synthesis until it is removed in the final steps . The Mbs (4-methylbenzenesulfonyl) group is a common protecting group for the guanidine functionality of arginine residues in solid-phase peptide synthesis .

Biochemical Pathways

The exact biochemical pathways affected by Boc-Arg(Mbs)-OH would depend on the specific proteins or enzymes it targets. For example, if it targets furin like Boc-Arg-Val-Arg-Arg-AMC, it could affect the secretory processing of precursor proteins at paired basic residues, as furin is known to do .

Result of Action

The result of Boc-Arg(Mbs)-OH’s action would depend on the specific proteins or enzymes it targets and the biochemical pathways it affects. If it targets furin, for example, it could lead to changes in the processing of precursor proteins, potentially affecting a variety of cellular functions .

属性

IUPAC Name |

(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O7S/c1-18(2,3)29-17(25)21-14(15(23)24)6-5-11-20-16(19)22-30(26,27)13-9-7-12(28-4)8-10-13/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYUPPTBECADHBL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-arg(mbs)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

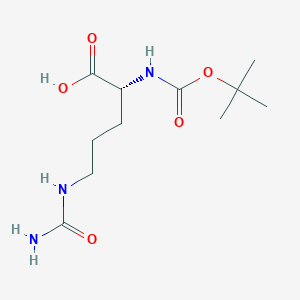

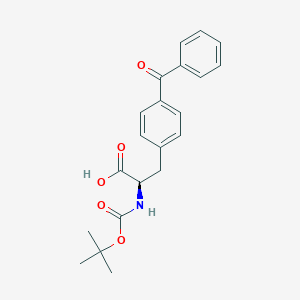

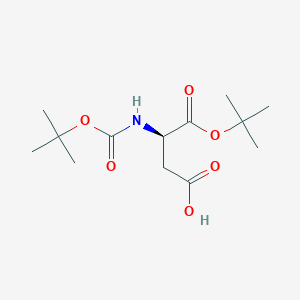

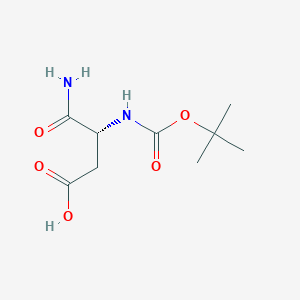

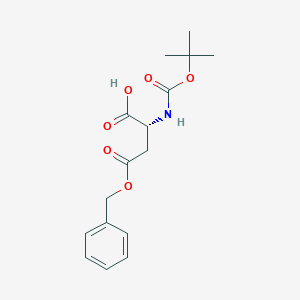

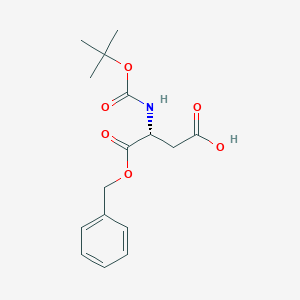

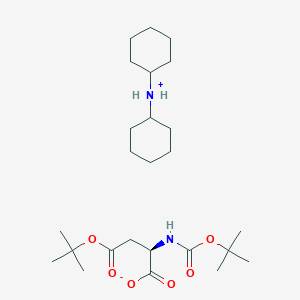

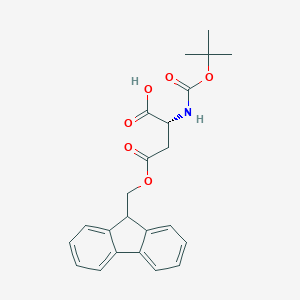

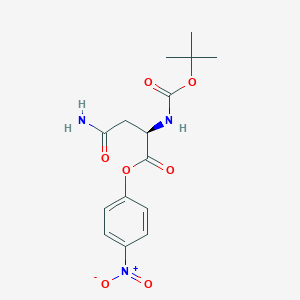

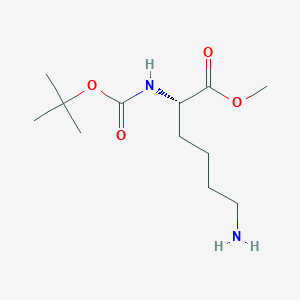

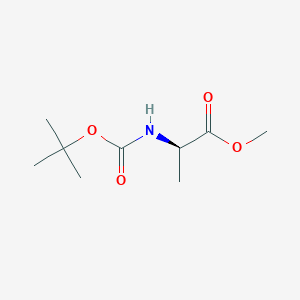

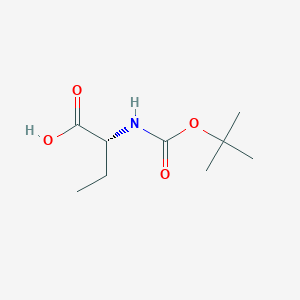

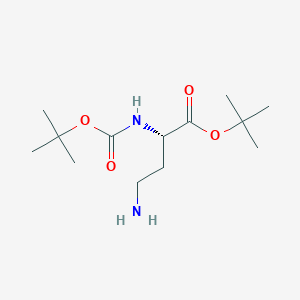

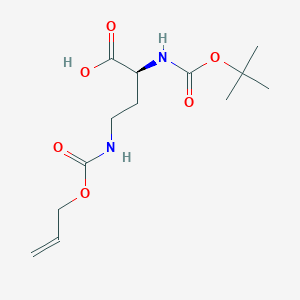

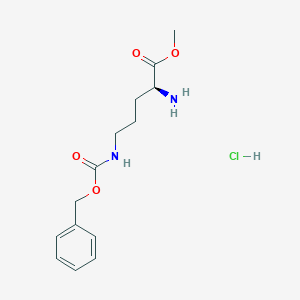

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。